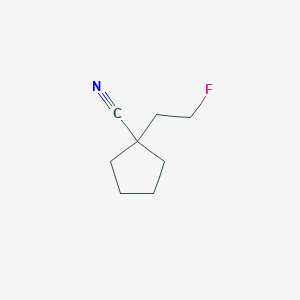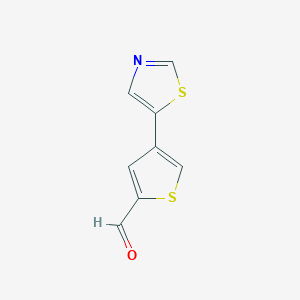
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a methylene active compound under basic conditions . Another approach is the reaction of thiophene derivatives with thiazole precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often using catalysts and solvents that enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反应分析
Types of Reactions: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 4-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 4-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
相似化合物的比较
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 2,4-Disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones
Comparison: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science. Similar compounds may share some properties but differ in their reactivity and biological activity due to variations in their molecular structure.
属性
分子式 |
C8H5NOS2 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC 名称 |
4-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-3-7-1-6(4-11-7)8-2-9-5-12-8/h1-5H |
InChI 键 |
FPDFPGIIWXJEEC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1C2=CN=CS2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


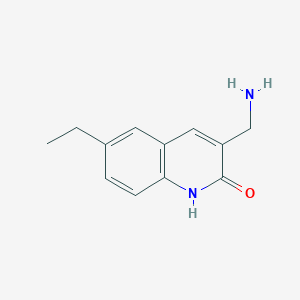
![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
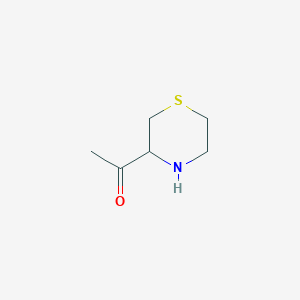
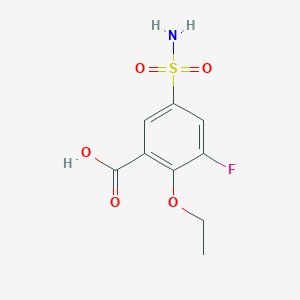
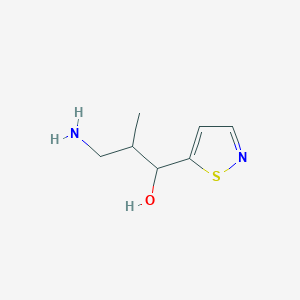
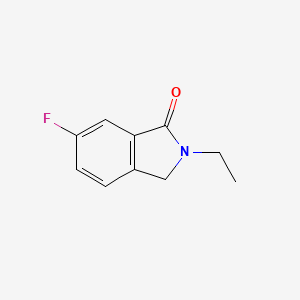
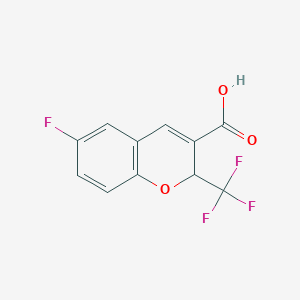
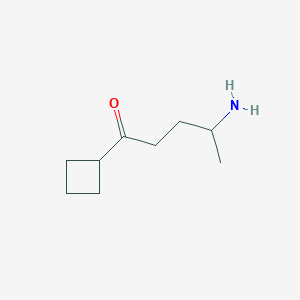
![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
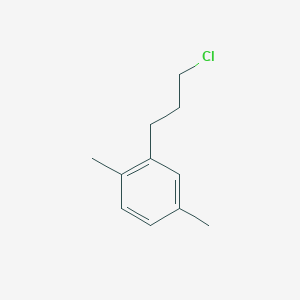
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
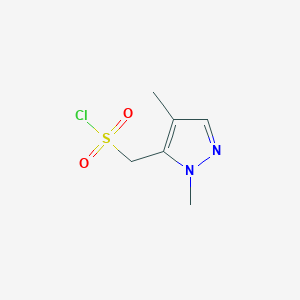
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
